methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate
Description
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate is a structurally complex organic compound featuring:
- A methyl ester group (COOCH₃) at the terminal position.
- A 4-oxobutanoate backbone (γ-keto ester), which enhances reactivity in nucleophilic additions and condensation reactions.
- A {4-[(E)-phenyldiazenyl]phenyl}amino substituent, where the (E)-phenyldiazenyl (azo) group introduces conjugation and planar geometry.
The E-configuration of the diazenyl group ensures extended π-conjugation, influencing electronic properties and biological interactions.
Properties
IUPAC Name |
methyl 4-oxo-4-(4-phenyldiazenylanilino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)12-11-16(21)18-13-7-9-15(10-8-13)20-19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCZDRJNFPONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201041112 | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201041112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303059-04-3 | |
| Record name | Butanoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201041112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by further reactions to introduce the phenyldiazenyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like Takemoto’s thiourea catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro compounds, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceuticals
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate exhibits promising applications in drug development, particularly in photodynamic therapy (PDT). Research indicates that azo compounds can be activated by light to produce reactive species that exhibit cytotoxic effects on cancer cells. This property positions them as potential candidates for targeted cancer therapies.
Case Study : A study demonstrated that azo compounds similar to this compound can induce apoptosis in tumor cells upon UV light exposure, suggesting their utility in photodynamic treatment protocols.
Dyes and Pigments
Due to their vibrant colors, azo compounds are widely used in the dye industry. This compound can serve as a precursor for synthesizing various dyes used in textiles and inks.
Case Study : Research on azo dyes has shown that modifications to the diazenyl group can significantly affect the color properties and stability of the dye, highlighting the versatility of such compounds in industrial applications.
Sensors
The photochemical properties of this compound make it suitable for use in sensors, particularly for detecting environmental pollutants or biological molecules.
Case Study : A recent study focused on developing sensor systems utilizing azo compounds for detecting heavy metals in water, demonstrating their effectiveness and sensitivity.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate involves its interaction with molecular targets such as enzymes and proteins. The phenyldiazenyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate and analogous compounds:
Key Findings from Comparative Studies
Electronic Properties :
- The E-diazenyl group in the target compound enables extended conjugation, leading to redshifted UV-Vis absorption compared to thiazole or pyridine derivatives .
- The naphthalene analog () exhibits stronger fluorescence due to its larger aromatic system, whereas the target compound’s azo group may favor photochemical applications .
Biological Activity: Tetrazole derivatives () show enhanced binding to chlorophenyl-targeted enzymes, while the target compound’s azo group may interact with azo reductases or peroxidases .
Synthetic Accessibility :
- The azo group in the target compound requires diazo coupling, a reaction sensitive to steric and electronic effects. In contrast, pyridine and tetrazole analogs are synthesized via cyclization or nucleophilic substitution .
This contrasts with coumarin derivatives (), which are metabolized via cytochrome P450 pathways .
Biological Activity
Methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
This compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3 |
| Molecular Weight | 300.32 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 569.8 °C |
| LogP | 3.50 |
These characteristics suggest that the compound is relatively stable and has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound may inhibit the proliferation of cancer cells by interfering with critical signaling pathways. For instance, it has been shown to affect the c-Myc transcription factor, which is often overexpressed in various cancers .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cell lines, leading to programmed cell death. This effect is significant in therapeutic strategies aimed at treating malignancies .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress and contribute to its anticancer effects .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on c-Myc Inhibition : A study demonstrated that this compound effectively inhibited c-Myc-Max dimerization, a crucial interaction for c-Myc's transcriptional activity. The inhibition was observed at micromolar concentrations, suggesting potential for therapeutic use in c-Myc-dependent cancers .
- Cell Cycle Arrest : In vitro experiments showed that treatment with this compound led to cell cycle arrest in the G0/G1 phase in various cancer cell lines, indicating its role in halting cell division and promoting apoptosis .
- Antioxidant Properties : Research highlighted its ability to scavenge free radicals and reduce oxidative stress markers in treated cells, which may enhance its therapeutic profile against oxidative damage associated with cancer progression .
Q & A
Q. What are the key synthetic routes for preparing methyl 4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)butanoate?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Esterification of a carboxylic acid precursor (e.g., 4-oxo-4-aminobutanoic acid) with methanol under acidic catalysis to form the methyl ester .
- Step 2 : Introduction of the diazenyl group via a coupling reaction between an aniline derivative and a diazonium salt. This step requires controlled pH (e.g., 0–5°C in acidic media) to stabilize the diazo intermediate .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the phenyl diazenyl group (δ 7.5–8.5 ppm) and ester methyl group (δ 3.6–3.8 ppm).
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
- IR Spectroscopy : Detects ester C=O (~1740 cm⁻¹) and oxo group (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How does the diazenyl group influence the compound’s electronic properties?
- Methodological Answer : The (E)-phenyldiazenyl group is electron-withdrawing due to resonance effects, which can be assessed via:
- UV-Vis Spectroscopy : Measures π→π* transitions (λmax ~350–450 nm) to evaluate conjugation .
- Cyclic Voltammetry : Quantifies redox behavior; the diazenyl group may exhibit reversible reduction peaks near −0.5 V (vs. Ag/AgCl) .
Advanced Questions
Q. What experimental strategies can elucidate potential enzyme inhibitory activity?
- Methodological Answer :
- In Vitro Assays :
- Kinetic Studies : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for proteases or esterases) .
- Dose-Response Curves : Determine IC50 values under physiological pH (7.4) and temperature (37°C) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) based on the compound’s planar diazenyl structure .
Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?
- Methodological Answer :
- Comparative Reactivity Studies :
- Positional Isomer Analysis : Compare para- vs. meta-substituted analogs (e.g., methyl 4-(3-aminophenyl)butanoate) to assess steric/electronic effects .
- Solvent Effects : Test nucleophilic substitution rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to isolate solvent interactions .
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict reaction pathways and transition states .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors from the oxo group, hydrophobic regions from the phenyl ring) using tools like Schrödinger’s Phase .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze stability of ligand-protein complexes (e.g., with albumin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
